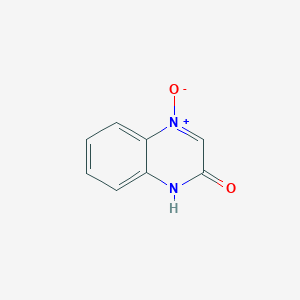

4-oxido-1H-quinoxalin-4-ium-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-oxido-1H-quinoxalin-4-ium-2-one, also known as this compound, is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 381067. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that quinoxaline derivatives, including 4-oxido-1H-quinoxalin-4-ium-2-one, exhibit notable anticancer properties. A study demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A specific investigation into the effects of this compound on human breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study utilized MTT assays to quantify cell viability and flow cytometry to analyze apoptosis rates .

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 20 | 50 | 35 |

| 50 | 20 | 70 |

Antimicrobial Properties

The antimicrobial activities of quinoxaline derivatives have been extensively studied. The compound has shown efficacy against a range of bacteria and fungi.

Case Study:

In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that this compound possesses a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains. This suggests its potential as a lead compound for developing new antimicrobial agents .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.

Case Study:

A study assessed the effect of the compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. Results showed that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 500 | 200 |

| IL-6 | 300 | 150 |

Chemical Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available quinoxaline precursors. Various synthetic routes have been explored to enhance yield and purity.

Synthesis Example:

A common method involves the reaction of quinoxaline with oxidizing agents under controlled conditions to yield the desired compound with high purity (>95%) .

Propiedades

Número CAS |

17508-35-9 |

|---|---|

Fórmula molecular |

C8H6N2O2 |

Peso molecular |

162.15 g/mol |

Nombre IUPAC |

4-oxido-1H-quinoxalin-4-ium-2-one |

InChI |

InChI=1S/C8H6N2O2/c11-8-5-10(12)7-4-2-1-3-6(7)9-8/h1-5H,(H,9,11) |

Clave InChI |

XNSYCGZYOOUZKL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=O)C=[N+]2[O-] |

SMILES canónico |

C1=CC=C2C(=C1)NC(=O)C=[N+]2[O-] |

Key on ui other cas no. |

17508-35-9 |

Sinónimos |

2(1H)-Quinoxalinone, 4-oxide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.